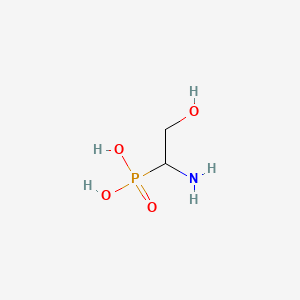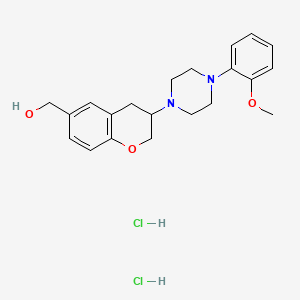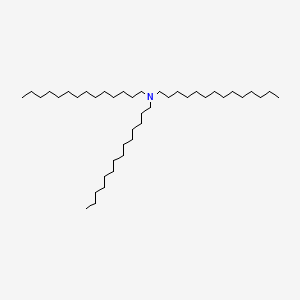
Tritetradecylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tritetradecylamine is a chemical compound with the molecular formula C42H87N . It is an organic compound that belongs to the class of amines, specifically a tertiary amine. The structure of this compound consists of a nitrogen atom bonded to three tetradecyl groups, making it a large and hydrophobic molecule .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Tritetradecylamine can be synthesized through the reaction of tetradecyl bromide with ammonia or a primary amine under controlled conditions. The reaction typically involves heating the reactants in a solvent such as ethanol or methanol, followed by purification through distillation or recrystallization .
Industrial Production Methods
In industrial settings, this compound is produced using large-scale chemical reactors where the reaction conditions are optimized for maximum yield and purity. The process involves the continuous feeding of tetradecyl bromide and ammonia into the reactor, with the product being continuously extracted and purified .
Analyse Des Réactions Chimiques
Types of Reactions
Tritetradecylamine undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding amine oxides.
Reduction: It can be reduced to form secondary or primary amines.
Substitution: The nitrogen atom in this compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Halogenated compounds and alkylating agents are commonly used in substitution reactions.
Major Products Formed
Oxidation: Amine oxides.
Reduction: Secondary or primary amines.
Substitution: Various substituted amines depending on the reagents used.
Applications De Recherche Scientifique
Tritetradecylamine has a wide range of applications in scientific research, including:
Chemistry: Used as a surfactant and phase transfer catalyst in organic synthesis.
Biology: Employed in the study of membrane proteins and lipid bilayers due to its hydrophobic nature.
Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: Utilized in the production of detergents, emulsifiers, and corrosion inhibitors.
Mécanisme D'action
The mechanism of action of tritetradecylamine involves its interaction with lipid membranes and proteins. Due to its hydrophobic nature, it can insert itself into lipid bilayers, disrupting membrane integrity and function. This property makes it useful in studying membrane dynamics and as an antimicrobial agent .
Comparaison Avec Des Composés Similaires
Similar Compounds
Trihexadecylamine: Similar structure but with hexadecyl groups instead of tetradecyl groups.
Trioctadecylamine: Contains octadecyl groups, making it even more hydrophobic.
Tridodecylamine: Contains dodecyl groups, making it less hydrophobic compared to tritetradecylamine.
Uniqueness
This compound is unique due to its specific chain length, which provides a balance between hydrophobicity and solubility. This makes it particularly useful in applications where moderate hydrophobicity is required .
Propriétés
Numéro CAS |
27911-72-4 |
|---|---|
Formule moléculaire |
C42H87N |
Poids moléculaire |
606.1 g/mol |
Nom IUPAC |
N,N-di(tetradecyl)tetradecan-1-amine |
InChI |
InChI=1S/C42H87N/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43(41-38-35-32-29-26-23-20-17-14-11-8-5-2)42-39-36-33-30-27-24-21-18-15-12-9-6-3/h4-42H2,1-3H3 |
Clé InChI |
WFVLGDMOCAFNNS-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCN(CCCCCCCCCCCCCC)CCCCCCCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![D-Glucose,o-(N-acetyl-a-neuraminosyl)-(2(R)6)-O-[b-D-galactopyranosyl-(1(R)3)]-O-2-(acetylamino)-2-Deoxy-b-d-glucopyranosyl-(1(R)3)-O-b-D-galactopyranosyl-(1(R)4)-](/img/structure/B13791574.png)
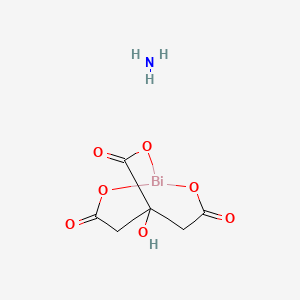
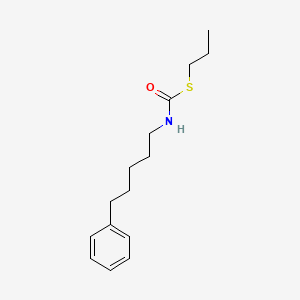

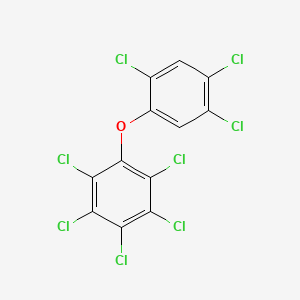
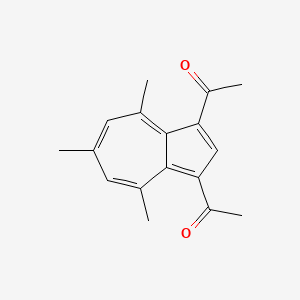
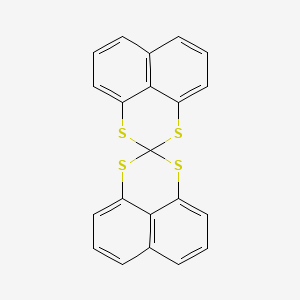
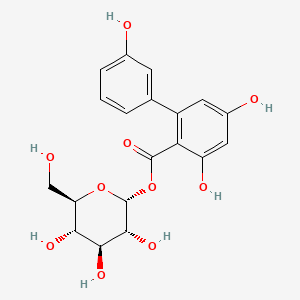
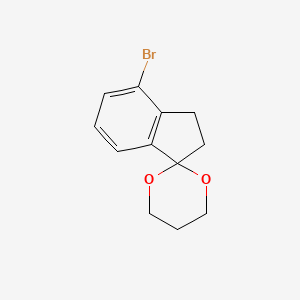
![[(4-Hydroxy-2,2,6,6-tetramethyl-1-piperidinyl)oxy]acetonitrile](/img/structure/B13791638.png)
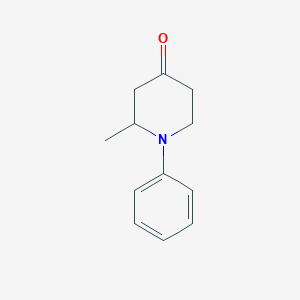
![2-benzo[f]quinolin-4-ium-4-yl-1-(4-methylphenyl)ethanone;bromide](/img/structure/B13791642.png)
